molecular formula C6H9NO2 B1601495 1-(3-Methylisoxazol-5-yl)ethanol CAS No. 71502-43-7

1-(3-Methylisoxazol-5-yl)ethanol

Cat. No.: B1601495
CAS No.: 71502-43-7
M. Wt: 127.14 g/mol
InChI Key: QLOCZOGQZFCJAZ-UHFFFAOYSA-N
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Description

The journey into the world of 1-(3-Methylisoxazol-5-yl)ethanol begins with an appreciation of its parent structure, the isoxazole (B147169) ring. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key player in the field of medicinal and materials chemistry.

The field of isoxazole chemistry has a rich history dating back over a century. The first synthesis of an isoxazole was achieved by Claisen in 1903. chemspider.com A particularly significant period of development occurred between 1930 and 1946, driven by the extensive studies of Quilico. scentree.co

Early synthetic methods often involved the reaction of alkalis with nitro-compounds. scentree.co Over the years, the synthetic chemist's toolkit has expanded significantly. The two most prominent and versatile routes for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. nih.gov These foundational methods have been continuously refined and supplemented.

Recent decades have witnessed the advent of more sophisticated and efficient synthetic strategies. These include the use of transition metal-catalyzed cycloadditions, which offer high regioselectivity and yield. nih.govbldpharm.comchemenu.com Furthermore, the principles of green chemistry have been increasingly applied, leading to the development of more environmentally benign synthetic pathways. nih.govbldpharm.comchemenu.com These modern techniques have not only streamlined the synthesis of isoxazoles but have also enabled the creation of a vast library of complex and functionally diverse derivatives.

Heterocyclic compounds are of paramount importance in the chemical sciences, particularly in the realm of drug discovery and medicinal chemistry. It is estimated that over 85% of all biologically active molecules contain a heterocyclic fragment. sigmaaldrich.comosu.edu The presence of heteroatoms (such as nitrogen, oxygen, or sulfur) within a cyclic structure imparts unique physicochemical properties, including the ability to engage in specific hydrogen bonding and dipole interactions. This allows for the fine-tuning of a molecule's solubility, lipophilicity, polarity, and metabolic stability, which are critical parameters for a successful drug candidate. sigmaaldrich.com

Within this vast class of compounds, isoxazoles have emerged as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets, leading to a wide array of biological activities. Indeed, isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. chemspider.comnih.govbldpharm.comchemenu.comchemspider.comscentree.co

The isoxazole ring is a key component in numerous commercially available pharmaceutical agents. Notable examples include the COX-2 inhibitor valdecoxib, the antibiotic sulfamethoxazole, and the antirheumatic drug leflunomide. nih.govchemicalbook.com The versatility of the isoxazole moiety also extends to its role as a synthetic intermediate. The weak N-O bond can be cleaved under specific conditions, allowing the isoxazole ring to serve as a precursor to other important functional groups and molecular structures. nih.gov This synthetic utility further cements the significance of isoxazoles in contemporary chemical research. scentree.co

The chemical compound at the heart of this article is This compound . Its name and structure reveal its composition and the spatial arrangement of its constituent atoms.

The core of the molecule is the isoxazole ring, a five-membered aromatic heterocycle. The International Union of Pure and Applied Chemistry (IUPAC) designates the parent heterocycle as 1,2-oxazole . chemicalbook.com The numbering of the ring atoms begins at the oxygen and proceeds towards the nitrogen atom.

The substituents on the isoxazole ring define the specific identity of the compound:

A methyl group (-CH₃) is attached to the carbon atom at position 3 of the isoxazole ring.

An ethanol (B145695) group (-CH(OH)CH₃) is attached to the carbon atom at position 5. The "1-" in the name indicates that the isoxazole ring is attached to the first carbon of the ethanol chain.

Therefore, the systematic IUPAC name for this compound is 1-(3-methyl-1,2-oxazol-5-yl)ethanol .

Interactive Data Table: Properties of this compound and Related Compounds

PropertyThis compound (Predicted)(3-Methylisoxazol-5-yl)methanol scbt.com1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol nih.gov
Chemical Structure Structure of this compoundStructure of (3-Methylisoxazol-5-yl)methanolStructure of 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol
CAS Number Not Available14716-89-3889938-98-1
Molecular Formula C₆H₉NO₂C₅H₇NO₂C₁₁H₁₀FNO₂
Molecular Weight 127.14 g/mol 113.11 g/mol 207.19 g/mol
IUPAC Name 1-(3-methyl-1,2-oxazol-5-yl)ethanol(3-methyl-1,2-oxazol-5-yl)methanol1-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]ethanol

Note: The structure image for this compound is a representation based on its IUPAC name. Specific properties are predicted based on its structure and comparison with related compounds.

The characterization of such a compound would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the connectivity of atoms, Infrared (IR) spectroscopy to identify functional groups (like the hydroxyl group), and mass spectrometry to determine the molecular weight and fragmentation pattern.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)9-7-4/h3,5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOCZOGQZFCJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513006
Record name 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71502-43-7
Record name 1-(3-Methylisoxazol-5-yl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71502-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies for 1 3 Methylisoxazol 5 Yl Ethanol

Transformations of the Hydroxyl Functionality

The hydroxyl group is a primary site for chemical modification, enabling oxidation, etherification, esterification, and nucleophilic substitution reactions.

Oxidation Pathways and Mechanisms

The oxidation of the secondary alcohol in 1-(3-methylisoxazol-5-yl)ethanol to the corresponding ketone, 1-(3-methylisoxazol-5-yl)ethanone (B1590735), is a fundamental transformation. The mechanism of ethanol (B145695) oxidation can be complex, often involving multiple pathways. mdpi.comnih.govnih.govresearchgate.net In a laboratory setting, this is typically achieved using a variety of oxidizing agents. The choice of reagent can influence the reaction's efficiency and selectivity.

The oxidation of ethanol to acetaldehyde (B116499) is a key step in its metabolism and can be catalyzed by several enzyme systems. nih.govnih.gov One major pathway involves alcohol dehydrogenase (ADH). nih.govnih.gov Another system, the microsomal ethanol oxidizing system (MEOS), also contributes to ethanol oxidation. nih.gov A third pathway involves catalase, which utilizes hydrogen peroxide. nih.govnih.govresearchgate.net The subsequent oxidation of acetaldehyde to acetate (B1210297) is primarily carried out by aldehyde dehydrogenase (ALDH) in the mitochondria. nih.gov

Theoretical studies on the electro-oxidation of ethanol on platinum-based catalysts have shown that the reaction is structure-sensitive. mdpi.com The initial dehydrogenation of ethanol and the subsequent oxidation of acetyl are key steps. mdpi.com The complete oxidation of ethanol to carbon dioxide involves the breaking of the C-C bond, a process that is thought to occur at low-coordinated surface sites. mdpi.com

Table 1: Oxidation of this compound

Oxidizing Agent Product Reaction Conditions
Pyridinium chlorochromate (PCC) 1-(3-methylisoxazol-5-yl)ethanone Dichloromethane, Room Temperature
Dess-Martin periodinane 1-(3-methylisoxazol-5-yl)ethanone Dichloromethane, Room Temperature
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) 1-(3-methylisoxazol-5-yl)ethanone Dichloromethane, -78 °C to Room Temperature

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification. monash.edu Etherification, the formation of an ether, can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification is a common reaction where the alcohol reacts with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. monash.edu This reaction is typically catalyzed by an acid. monash.edu

Table 2: Etherification and Esterification of this compound

Reagent Reaction Type Product Catalyst
Methyl iodide (after deprotonation with NaH) Etherification 1-(3-Methylisoxazol-5-yl)ethyl methyl ether -
Acetic anhydride Esterification 1-(3-Methylisoxazol-5-yl)ethyl acetate Pyridine or DMAP
Benzoyl chloride Esterification 1-(3-Methylisoxazol-5-yl)ethyl benzoate Pyridine

Nucleophilic Substitution Reactions at the Carbinol Center

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with thionyl chloride or phosphorus tribromide can convert the alcohol into the corresponding chloride or bromide. These halo-derivatives can then be reacted with a variety of nucleophiles to introduce new functional groups at the carbinol center.

Modifications and Functionalization of the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, is susceptible to certain modifications and can undergo both substitution and ring-opening reactions under specific conditions. The weak nitrogen-oxygen bond is a key feature influencing its reactivity. nih.gov

Regioselective Substitution Reactions on the Isoxazole Moiety

Direct functionalization of the isoxazole ring can be challenging due to its lability under basic conditions. nih.gov However, regioselective synthesis methods allow for the introduction of substituents at specific positions. nih.govrsc.org For instance, [2+3] cycloaddition reactions of nitrile oxides with alkynes are a common and regioselective method for synthesizing 3,5-disubstituted isoxazoles. nih.gov The synthesis of 5-fluoroalkyl-substituted isoxazoles has been achieved through one-pot metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes. nih.gov

Ring Transformations and Cleavage Pathways of Isoxazoles

The isoxazole ring can undergo cleavage and transformation under various conditions. rsc.org The weak N-O bond is often the site of initial attack. nih.govacs.org Reductive cleavage of the isoxazole ring can be achieved using catalysts like molybdenum hexacarbonyl. nanobioletters.com

Ring-opening fluorination of isoxazoles has been developed by treating them with an electrophilic fluorinating agent, which leads to tertiary fluorinated carbonyl compounds. researchgate.net Photochemical excitation can also lead to ultrafast O-N bond cleavage and ring-opening. acs.org Furthermore, isoxazoles can be transformed into other heterocyclic systems, such as furans and pyrans, in the presence of an aromatic aldehyde. rsc.org This process involves the opening of the isoxazole ring followed by nucleophilic attack and heterocyclization. rsc.org

Coupling and Cross-Coupling Methodologies Involving this compound

The derivatization of the this compound scaffold through coupling and cross-coupling reactions is a key strategy for the synthesis of a diverse array of more complex molecules. While direct coupling reactions on the hydroxyl group of this compound are not commonly reported, the isoxazole ring itself provides a versatile platform for such transformations. The primary approaches involve the use of halo-isoxazole precursors, which can then be functionalized, with the ethanol moiety being introduced either before or after the coupling step. The most prevalent and powerful of these methods are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.

A common synthetic route involves the use of a 5-halo-3-methylisoxazole intermediate. This intermediate can undergo various coupling reactions to introduce aryl, heteroaryl, or alkynyl groups at the 5-position. Following the successful coupling, the resulting derivative can be further modified to yield the desired this compound derivative. For instance, a coupled product bearing an acetyl group at the 5-position can be readily reduced to the corresponding ethanol.

Another viable strategy is the use of 3-methyl-5-vinylisoxazole in Heck-type reactions to form larger, more complex olefinic structures. These products can then undergo subsequent chemical transformations to yield a variety of functionalized derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.orgfishersci.co.ukyoutube.com This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

In the context of synthesizing derivatives related to this compound, the Suzuki-Miyaura reaction is typically performed on a 5-halo-3-methylisoxazole. The halogen atom at the 5-position of the isoxazole ring serves as an effective leaving group for the palladium-catalyzed coupling. A variety of aryl and heteroaryl boronic acids can be coupled at this position, leading to the formation of 5-aryl- or 5-heteroaryl-3-methylisoxazoles.

A general protocol for the Suzuki-Miyaura cross-coupling of 5-halo-1,2,3-triazoles, which shares similarities with isoxazole chemistry, has been reported using an expanded-ring N-heterocyclic carbene palladium complex in water, highlighting the potential for green chemistry approaches. rsc.org While specific examples for 5-halo-3-methylisoxazole leading directly to precursors of this compound are not extensively detailed in readily available literature, the general applicability of this reaction is well-established for a wide range of heterocyclic systems. nih.gov For instance, a one-pot protocol for the cyanomethylation of aryl halides has been developed utilizing a Suzuki coupling with isoxazole-4-boronic acid pinacol (B44631) ester, demonstrating the utility of isoxazole-boronates in these transformations. organic-chemistry.orgnih.gov

The following table summarizes representative conditions for Suzuki-Miyaura couplings involving halo-heterocycles, which can be adapted for 5-halo-3-methylisoxazoles.

CatalystBaseSolventTemperature (°C)Coupling PartnersProduct TypeReference
Pd(PPh₃)₄Na₂CO₃Water/DME80Arylboronic acid, 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole4-Aryl-1,2-dimethyl-5-nitro-1H-imidazole sci-hub.se
PdCl₂(dppf)KFDMSO/H₂O130Aryl bromide, Isoxazole-4-boronic acid pinacol esterArylacetonitrile (after fragmentation) organic-chemistry.orgnih.gov
Pd(OAc)₂ / LigandK₃PO₄Toluene/H₂O100Halogenated N-acetyl diazocine, Arylboronic acidAryl-substituted N-acetyl diazocine nih.gov

Sonogashira Coupling

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is typically applied to a 5-halo-3-methylisoxazole to introduce an alkynyl substituent at the 5-position.

The resulting 5-alkynyl-3-methylisoxazole is a versatile intermediate. The alkyne moiety can be subsequently hydrated to form a 5-acetyl-3-methylisoxazole, which can then be reduced to this compound. Alternatively, the terminal alkyne can participate in further coupling reactions or cycloadditions.

The Sonogashira reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. However, copper-free conditions have also been developed to avoid the formation of undesired alkyne homocoupling byproducts. organic-chemistry.org

Below is a table illustrating typical conditions for Sonogashira couplings of halo-heterocycles.

Catalyst / Co-catalystBaseSolventTemperature (°C)Coupling PartnersProduct TypeReference
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT - 505-Bromo-2-(methylthio)benzoxazole, Phenylacetylene5-(Phenylethynyl)-2-(methylthio)benzoxazole researchgate.net
Pd(OAc)₂ / PPh₃ / CuIEt₃NDMF804-Iodoisoxazole derivative, Terminal alkyne4-Alkynylisoxazole derivative nih.gov
PdCl₂(dppf) / CuIi-Pr₂NHToluene605-Iodo-1,3-dimethyl-1H-pyrazole, Terminal alkyne5-Alkynyl-1,3-dimethyl-1H-pyrazole youtube.com

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is particularly useful for the synthesis of substituted alkenes. In the context of derivatizing the 3-methylisoxazole (B1582632) core, the Heck reaction can be employed in two primary ways.

Firstly, a 5-halo-3-methylisoxazole can be coupled with an alkene, such as an allylic alcohol or methyl vinyl ketone, to introduce a new carbon-carbon bond at the 5-position. For example, the Heck arylation of methyl vinyl ketone with aryl iodides has been demonstrated to produce 4-aryl-3-buten-2-ones. researchgate.net A similar reaction with a 5-halo-3-methylisoxazole would yield a butenone derivative that could be a precursor to the 1-hydroxyethyl group.

Secondly, a 3-methyl-5-vinylisoxazole can serve as the alkene partner in a Heck reaction with an aryl or vinyl halide. This approach allows for the extension of the vinyl group, leading to the formation of stilbene-like structures or more complex conjugated systems. These products can then undergo further chemical modifications.

The table below provides examples of Heck reaction conditions that could be applied to isoxazole derivatives.

CatalystBaseSolventTemperature (°C)Coupling PartnersProduct TypeReference
Pd(OAc)₂NaOAcDMF120Iodobenzene, Methyl vinyl ketone4-Phenyl-3-buten-2-one researchgate.net
Pd(OAc)₂ / PPh₃Et₃NAcetonitrile804-Iodoisoxazole derivative, Styrene4-Styrylisoxazole derivative nih.gov
Pd(L-proline)₂K₂CO₃WaterMicrowaveAryl halide, AlkeneSubstituted alkene organic-chemistry.org

Advanced Spectroscopic and Chromatographic Characterization of 1 3 Methylisoxazol 5 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-(3-Methylisoxazol-5-yl)ethanol, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and arrangement of the molecule's framework.

In the ¹H NMR spectrum, distinct signals corresponding to each type of proton are observed. The methyl group attached to the isoxazole (B147169) ring typically appears as a singlet, while the protons of the ethanol (B145695) substituent—the methyl, methine, and hydroxyl groups—exhibit characteristic multiplicities and chemical shifts. The coupling patterns between adjacent protons, such as the doublet for the methyl group and the quartet for the methine proton of the ethanol side chain, are key to confirming the structure.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. This includes the carbons of the isoxazole ring, the methyl group on the ring, and the carbons of the ethanol side chain. The distinct chemical shifts of the isoxazole ring carbons are particularly informative for confirming the substitution pattern. rsc.orgbeilstein-journals.org

Table 1: Representative NMR Data for Isoxazole Derivatives

Nucleus Chemical Shift (ppm) Range Description
¹H 2.0 - 2.5 Methyl group on the isoxazole ring
¹H 1.5 - 1.8 Methyl group of the ethanol side chain
¹H 4.8 - 5.2 Methine proton of the ethanol side chain
¹H 6.0 - 6.5 Isoxazole ring proton
¹³C 10 - 15 Methyl group on the isoxazole ring
¹³C 20 - 25 Methyl group of the ethanol side chain
¹³C 60 - 70 Methine carbon of the ethanol side chain
¹³C 95 - 110 C4 of the isoxazole ring
¹³C 150 - 175 C3 and C5 of the isoxazole ring

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. beilstein-journals.org

Key vibrational bands include a broad absorption in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching of the alcohol group. The C-H stretching vibrations of the methyl and methine groups are observed in the 3000-2850 cm⁻¹ range. The isoxazole ring itself gives rise to a series of characteristic bands. The C=N stretching vibration typically appears around 1610 cm⁻¹, while the N-O and C-O stretching vibrations of the ring are found in the 1400-1000 cm⁻¹ region. rjpbcs.comresearchgate.net The presence and position of these bands provide strong evidence for the molecular structure of this compound. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H Stretching 3400-3200 (broad)
C-H Stretching (sp³) 3000-2850
C=N Stretching (isoxazole ring) ~1610
N-O Stretching (isoxazole ring) ~1400-1300
C-O Stretching (isoxazole ring) ~1100-1000
C-O Stretching (alcohol) ~1100-1050

Mass Spectrometry Techniques: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₆H₉NO₂. beilstein-journals.org

In addition to the molecular ion peak, the mass spectrum exhibits a characteristic fragmentation pattern. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a methyl group ([M-15]⁺), the loss of the ethyl group, or cleavage of the isoxazole ring. For instance, the base peak in the mass spectrum of ethanol is often at m/z 31, corresponding to the [CH₂OH]⁺ fragment. docbrown.info Analysis of these fragment ions helps to piece together the structure of the original molecule. csic.esnih.gov

Chromatographic Techniques for Purity, Isomeric, and Enantiomeric Purity Assessment

Chromatographic methods are essential for determining the purity of a compound and for separating isomers.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method can be developed to assess its purity. sielc.com

Since this compound contains a stereocenter at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this type of separation. nih.govsigmaaldrich.comsigmaaldrich.com The ability to determine the enantiomeric purity is critical in many applications, particularly in the pharmaceutical industry.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile compounds like this compound. sigmaaldrich.com In GC, the compound is vaporized and passed through a column, where it is separated based on its boiling point and interactions with the stationary phase. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis of purity. In some cases, GC can also be used for the separation of stereoisomers when a chiral stationary phase is employed. nih.gov

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While chiral HPLC can separate enantiomers, X-ray crystallography provides the ultimate confirmation of the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. For this compound, X-ray crystallography of a single enantiomer or a derivative would unambiguously determine its absolute configuration as either (R) or (S). nih.gov This definitive structural information is often required for regulatory purposes and for understanding the molecule's biological activity.

Computational and Theoretical Investigations of 1 3 Methylisoxazol 5 Yl Ethanol

Quantum Chemical Studies: Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of molecules like 1-(3-Methylisoxazol-5-yl)ethanol. DFT methods, such as B3LYP and B3PW91, combined with basis sets like 6-31G(d,p) or 6-311G(d,p), are widely used for their balance of accuracy and computational efficiency. researchgate.net

The process begins with the geometry optimization of the molecule, which calculates the lowest energy conformation, providing theoretical bond lengths and angles. For instance, a study on 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate (B99206) used DFT to optimize its molecular geometry, and the results showed excellent agreement with experimental data from X-ray diffraction. researchgate.net A similar approach for this compound would yield precise data on the spatial arrangement of its atoms.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov For example, in a study of chiral benzimidazoles, the HOMO-LUMO energy gap was calculated to be around 5.51 eV, indicating high stability. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov These maps use a color scale to indicate electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Table 1: Application of DFT in Analyzing this compound

Parameter Significance Typical Computational Method
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles in the most stable conformation.B3LYP/6-311G(d,p)
HOMO-LUMO EnergiesDetermines the electronic band gap, chemical reactivity, and kinetic stability.B3LYP/6-311G(d,p)
Molecular Electrostatic Potential (MEP)Identifies reactive sites for electrophilic and nucleophilic attacks.B3LYP/6-311G(d,p)
Mulliken Atomic ChargesCalculates the charge distribution on each atom, offering insights into local polarity.B3LYP/6-311G(d,p)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com These simulations can reveal the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

MD simulations track the movements of atoms in a molecule by solving Newton's equations of motion. This provides a detailed picture of the molecule's conformational landscape, identifying the most stable and frequently occurring shapes. For isoxazole (B147169) derivatives, MD simulations have been used to understand their binding modes with biological targets like the farnesoid X receptor (FXR). mdpi.com These studies have shown that specific interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues, are crucial for binding affinity. mdpi.com

In the context of this compound, MD simulations could be employed to understand its behavior in different solvents, which is crucial for predicting its solubility and stability in various environments. By simulating the molecule in a box of water molecules, for example, one could analyze the formation and dynamics of hydrogen bonds between the ethanol (B145695) group and water.

In Silico Modeling of Reaction Mechanisms and Transition States

Understanding the chemical reactions that this compound can undergo is essential for its synthesis and application. In silico modeling allows for the investigation of reaction pathways, the identification of intermediates, and the characterization of transition states.

DFT calculations are again a primary tool in this area. By mapping the potential energy surface of a reaction, researchers can determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. For instance, studies on the dissociation of deprotonated isoxazole and 3-methylisoxazole (B1582632) have utilized direct chemical dynamics simulations to elucidate the fragmentation patterns observed in collision-induced dissociation (CID) experiments. bohrium.com These simulations revealed detailed atomic-level mechanisms and the importance of nonstatistical shattering mechanisms. bohrium.com

For this compound, such modeling could be used to study reactions like the oxidation of the ethanol group or reactions involving the isoxazole ring. The calculated transition state structures and their corresponding energies would provide critical information for optimizing reaction conditions and predicting product distributions. A review of isoxazole derivatives as anticancer agents highlights the importance of understanding their mechanism of action, which can be elucidated through simulation studies. nih.gov

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the structural confirmation of synthesized compounds.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. A study on a methacrylate monomer containing a methylisoxazole group demonstrated a good agreement between the calculated and observed vibrational frequencies, aiding in the assignment of spectral bands. researchgate.net For this compound, this would allow for the theoretical prediction of characteristic peaks, such as the O-H stretch of the alcohol, C-O stretching, and the vibrational modes of the isoxazole ring.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a common approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net While achieving high accuracy can be challenging due to solvent effects and conformational dynamics, machine learning approaches are improving prediction accuracy. nih.gov For this compound, computational prediction of its NMR spectrum would help in assigning the signals to specific protons and carbons in the molecule.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Isoxazole Derivative

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Reference
C=O Stretch17201735 researchgate.net
N-H Bend15601555 researchgate.net
C-N Stretch12811275 researchgate.net
C-H Stretch (Aromatic)3100-30003080-2990 researchgate.net
C=C Stretch (Aromatic)1650-14301630-1450 researchgate.net

Note: This table is illustrative and presents typical data for related compounds to demonstrate the concept.

Strategic Applications of 1 3 Methylisoxazol 5 Yl Ethanol As a Chiral Building Block in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Chiral Molecules

1-(3-Methylisoxazol-5-yl)ethanol serves as a crucial intermediate in the synthesis of intricate chiral molecules. Its utility stems from the presence of a secondary alcohol group, which can be readily transformed into other functional groups, and the isoxazole (B147169) moiety, which can participate in various chemical reactions. This combination allows for the introduction of chirality and further molecular complexity in a controlled manner.

For instance, chiral 1,2-amino alcohols are significant compounds due to their biological activities and widespread applications in chemical synthesis. nih.gov Research has demonstrated the development of multi-enzyme pathways for the conversion of L-phenylalanine into enantiomerically pure 2-phenylglycinol and phenylethanolamine. nih.gov These pathways often involve intermediates that share structural similarities with this compound, highlighting the importance of the chiral alcohol motif in accessing valuable chiral molecules. nih.gov The synthesis of such compounds can be achieved in high yields and excellent enantiomeric excess, paving the way for the development of novel therapeutic agents and other functional molecules. nih.gov

The isoxazole ring itself is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities. The synthesis of novel oxazol-5-one derivatives containing a chiral trifluoromethyl and isoxazole moiety has been reported to yield potent antitumor agents. nih.gov In these syntheses, chiral alcohols can serve as precursors to introduce the necessary stereochemistry, which is often critical for biological activity.

Enantiopure Synthon for the Construction of Diverse Heterocyclic Frameworks

The enantiomerically pure forms of this compound are powerful synthons for the construction of a diverse range of heterocyclic frameworks. The stereocenter on the ethanol (B145695) side chain directs the stereochemical outcome of subsequent reactions, enabling the synthesis of specific enantiomers of target molecules. This control is paramount in the development of chiral drugs and other biologically active compounds.

The isoxazole ring can undergo various transformations, such as ring-opening reactions, cycloadditions, and rearrangements, to generate other heterocyclic systems. For example, isoxazol-5-ones, which can be derived from isoxazole precursors, are versatile intermediates for the synthesis of other heterocyclic compounds. researchgate.net These reactions, when starting with an enantiopure isoxazole derivative, can lead to the formation of complex, stereochemically defined heterocyclic products.

The synthesis of novel enantiopure imidazo-isoxazole derivatives has been achieved through stereocontrolled 1,3-dipolar cycloaddition reactions. ekb.eg This highlights the utility of chiral isoxazole-containing building blocks in constructing more complex fused heterocyclic systems with high stereoselectivity. Such strategies are essential for creating libraries of diverse heterocyclic compounds for drug discovery and materials science.

Precursor in the Rational Design and Synthesis of Advanced Organic Materials

Beyond its applications in medicinal chemistry, this compound and its derivatives are also valuable precursors in the rational design and synthesis of advanced organic materials. The isoxazole unit can impart specific electronic and photophysical properties to a molecule, making it a desirable component in materials such as organic light-emitting diodes (OLEDs), sensors, and functional polymers.

The ability to introduce chirality into these materials can lead to unique properties, such as chiroptical responses (e.g., circularly polarized luminescence) and the ability to interact with other chiral molecules in a specific manner. The synthesis of isoxazole-containing polymers and dendrimers can be achieved by incorporating building blocks like this compound into the monomer units.

While direct examples of this compound in advanced materials are still emerging, the broader use of isoxazoles in materials science is well-established. For instance, isoxazole derivatives have been investigated for their potential in creating novel liquid crystals and other functional materials. The introduction of a chiral center, as present in this compound, offers a pathway to expand the scope and functionality of these materials.

Future Research Trajectories and Emerging Opportunities

Development of Innovative and Highly Efficient Synthetic Methodologies

The synthesis of the isoxazole (B147169) core is a well-established area of organic chemistry, yet there remains substantial room for improvement, particularly in enhancing efficiency and functional group tolerance. rsc.orgnih.gov Traditional methods often rely on the condensation of β-dicarbonyl compounds with hydroxylamine (B1172632) or 1,3-dipolar cycloaddition of nitrile oxides with alkynes. mdpi.comresearchgate.net Future research will likely focus on refining these classic methods and developing entirely new synthetic routes.

Key areas for development include:

One-Pot Reactions: Multi-component reactions (MCRs) that combine starting materials like aldehydes, hydroxylamine hydrochloride, and β-ketoesters in a single step are gaining traction. nih.govorientjchem.org These methods are advantageous due to their operational simplicity, reduced waste, and high atom economy. orientjchem.org For example, the one-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones has been successfully achieved using various catalysts in aqueous media. nih.govorientjchem.orgresearchgate.net

Novel Cycloaddition Strategies: While the [3+2] cycloaddition of nitrile oxides and alkynes is a cornerstone of isoxazole synthesis, research into regioselective methods continues. nih.govorganic-chemistry.org Copper(I)-catalyzed procedures, for instance, allow for the rapid and regioselective synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov The development of metal-free cycloaddition reactions is also an area of active investigation. rsc.org

Advanced Functionalization: Post-synthesis functionalization of the isoxazole ring offers a pathway to diverse derivatives. Recent studies have focused on site-selective C-H functionalization, which allows for the direct introduction of new substituents without the need for pre-functionalized starting materials. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives
MethodologyKey FeaturesTypical ConditionsAdvantagesReference
Multi-Component Reaction (MCR)One-pot synthesis from aldehydes, hydroxylamine, and β-ketoesters.Aqueous media, often with a mild catalyst (e.g., citric acid, sodium malonate) at room temperature.High efficiency, operational simplicity, environmentally friendly. orientjchem.org
Copper-Catalyzed CycloadditionReaction of terminal alkynes with in situ generated nitrile oxides.Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate).High regioselectivity, reliability, and wide scope. organic-chemistry.orgnih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Can be applied to various cycloaddition and condensation reactions.Shorter reaction times, often higher yields. nih.govnih.gov
Ultrasound-Promoted SynthesisApplication of ultrasonic waves to facilitate the reaction.Catalyst-free reaction of ethyl nitroacetate (B1208598) and aromatic aldehydes in water.Environmentally benign, easier work-up, high yields. nih.govrsc.org

Exploration of Novel Catalytic Systems for Sustainable Production

The shift towards green chemistry is a major driver in the evolution of synthetic methods. For 1-(3-Methylisoxazol-5-yl)ethanol, this translates to a search for catalytic systems that are not only efficient but also environmentally benign and reusable.

Future research in this area will likely explore:

Hypervalent Iodine Catalysis: These reagents are attractive due to their low toxicity and environmentally friendly profile. mdpi.com Catalytic systems using hypervalent iodine(III) species have been shown to efficiently promote the intramolecular oxidative cycloaddition of aldoximes to form fused isoxazole derivatives in high yields. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems. Simple, commercially available compounds like citric acid and sodium malonate have proven to be effective catalysts for the synthesis of isoxazol-5(4H)-ones in water, a green solvent. orientjchem.org

Agro-Waste-Based Catalysts: An emerging area of sustainable chemistry involves using catalysts derived from agricultural waste. For example, a water extract of orange fruit peel ash (WEOFPA) in glycerol (B35011) has been used as an inexpensive and eco-friendly catalytic medium for producing isoxazole derivatives. nih.gov

Metal-Free Catalysis: Developing synthetic routes that completely avoid metals is a significant goal. rsc.org Methods using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a green oxidant in water have been demonstrated for the synthesis of disubstituted isoxazoles. rsc.org

Table 2: Emerging Catalytic Systems for Isoxazole Synthesis
Catalytic SystemCatalyst TypeKey AdvantagesExample ApplicationReference
Hypervalent Iodine(III) SpeciesOrganoiodineLow toxicity, environmentally benign, high efficiency.Intramolecular oxidative cycloaddition of aldoximes. mdpi.com
Citric Acid / Sodium MalonateOrganocatalystInexpensive, readily available, operates in water.Three-component synthesis of isoxazol-5(4H)-ones. orientjchem.org
Water Extract of Orange Fruit Peel Ash (WEOFPA)Agro-WasteSustainable, inexpensive, eco-friendly.Synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov
Copper(I) SaltsTransition MetalHigh regioselectivity and reliability in cycloadditions.One-pot synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov

Integration of Continuous Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical manufacturing involves moving from traditional batch processes to more efficient and controllable platforms. Continuous flow chemistry and automated synthesis represent two key technologies that could revolutionize the production of this compound and its derivatives.

Continuous Flow Chemistry: Performing reactions in a continuous flow system offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. A notable example is the photochemical rearrangement of isoxazoles into highly reactive ketenimines using a flow reactor, a transformation that is difficult to control in batch processing. nih.gov This technology allows for short residence times and high yields, making it ideal for industrial production. nih.gov

Automated Synthesis: For the purpose of drug discovery and materials science, generating libraries of related compounds is essential. Automated solid-phase synthesis has been successfully used to create combinatorial libraries of isoxazole-based compounds for screening biological activity. nih.gov This high-throughput approach accelerates the discovery of new derivatives with desired properties.

Computational Design and Predictive Modeling for Enhanced Synthesis and Reactivity

Computational chemistry and chemoinformatics have become indispensable tools in modern chemical research. researchgate.net These methods provide powerful alternatives for predicting and interpreting experimental data, guiding synthetic efforts, and designing novel molecules. researchgate.netnih.gov

Future opportunities in this domain include:

Mechanism Elucidation: Computational studies can illuminate complex reaction mechanisms. For instance, density functional theory (DFT) calculations have been used to investigate the nonconcerted mechanism of copper(I)-catalyzed cycloadditions, revealing the role of metallacycle intermediates. organic-chemistry.org Understanding these pathways is crucial for optimizing reaction conditions and controlling regioselectivity.

Predictive Reactivity: Models can be developed to predict the reactivity of isoxazoles and their precursors. Photochemical rearrangements, for example, can lead to various products like oxazoles or ketenimines. nih.gov Predictive modeling can help determine the likely outcome based on the isoxazole's substitution pattern and the reaction conditions.

Virtual Screening and ADMET Prediction: In drug discovery, computational tools are vital. Molecular docking simulations can predict how isoxazole derivatives bind to biological targets. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can assess the drug-likeness and potential toxicity of new compounds before they are synthesized, saving significant time and resources. nih.gov

Q & A

(B) What synthetic routes are reported for 1-(3-Methylisoxazol-5-yl)ethanol, and how can reaction yields be optimized?

Answer:
this compound is synthesized via cyclocondensation of hydroxylamine with diketones or via functional group interconversion of pre-formed isoxazole derivatives. For example:

  • Method B ( ): A urea derivative was synthesized using this compound intermediates, achieving a 45.4% yield. Optimization includes controlling reaction time (monitored by TLC) and stoichiometric ratios (e.g., hydroxylamine hydrochloride in ethanol under reflux) .
  • Recrystallization ( ): Post-synthesis purification via recrystallization from DCM/hexane improved purity to >99% (HPLC). Adjusting solvent polarity and cooling rates can enhance crystal formation .

(B) How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

  • 1H NMR ( ): Key signals include δ 5.82–5.92 ppm (isoxazole protons) and δ 2.23 ppm (methyl group adjacent to the isoxazole ring). Integration ratios confirm substituent positions .
  • X-ray crystallography ( ): The SHELX suite refines crystal structures using high-resolution data. For example, SHELXL optimizes hydrogen bonding networks in derivatives, critical for confirming stereochemistry .

(A) What strategies are used to analyze contradictory bioactivity data in isoxazole derivatives?

Answer:

  • Iterative SAR Analysis ( ): Anti-tuberculosis activity (IC50) of urea derivatives (e.g., compound 27 ) may conflict with cytotoxicity profiles. Use dose-response curves and control experiments (e.g., mammalian cell viability assays) to distinguish target-specific effects .
  • Statistical Validation ( ): Apply Bonferroni correction for multiple comparisons in high-throughput screens. Replicate experiments under varied conditions (pH, temperature) to assess robustness .

(A) How can computational modeling guide the design of this compound analogs with improved receptor binding?

Answer:

  • Docking Studies ( ): For nicotinic acetylcholine receptor (nAChR) targeting, use AutoDock Vina to model interactions between the isoxazole ring and receptor hydrophobic pockets. Key parameters: grid box centered on ligand-binding domains, exhaustiveness = 20 .
  • MD Simulations ( ): Run 100-ns simulations (AMBER force field) to evaluate stability of TAM receptor-inhibitor complexes. Analyze RMSD and hydrogen bond persistence to prioritize analogs .

(B) What purification techniques are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Solvent Extraction ( ): Partition crude products between DCM and ice water to remove polar impurities. Repeat washes (3×) for >90% recovery .
  • Column Chromatography ( ): Use silica gel (200–300 mesh) with CH2Cl2/MeOH (20:1) for derivatives. Monitor fractions by TLC (Rf = 0.3–0.5) .

(A) How can regioselective functionalization of the isoxazole ring be achieved?

Answer:

  • Directed Lithiation ( ): Treat 3-methylisoxazole with n-BuLi at −78°C to deprotonate the 5-position selectively. Quench with electrophiles (e.g., ketones) to install substituents .
  • Cross-Coupling ( ): Suzuki-Miyaura reactions using 5-bromo-3-methylisoxazole and boronic acids (Pd(PPh3)4, K2CO3) yield biaryl derivatives. Optimize catalyst loading (1–5 mol%) to minimize homocoupling .

(A) What methods validate the stability of this compound under physiological conditions?

Answer:

  • HPLC-MS Stability Assay ( ): Incubate compounds in PBS (pH 7.4, 37°C) for 24h. Monitor degradation by LC-MS (ESI+) and quantify intact compound using calibration curves .
  • Metabolic Stability ( ): Use liver microsomes (human/rat) with NADPH cofactor. Calculate half-life (t1/2) from pseudo-first-order kinetics .

(B) How are chiral derivatives of this compound synthesized and resolved?

Answer:

  • Chiral Auxiliaries ( ): Attach (R)-1-(2-chlorophenyl)ethoxy groups to the isoxazole nitrogen. Separate diastereomers via chiral HPLC (Chiralpak AD-H column, hexane/IPA) .
  • Enzymatic Resolution (): Lipase-catalyzed acetylation of racemic alcohols in vinyl acetate. Optimize enzyme source (e.g., Candida antarctica Lipase B) and solvent (tert-butyl methyl ether) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.